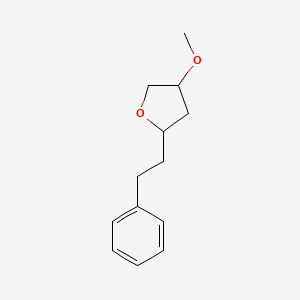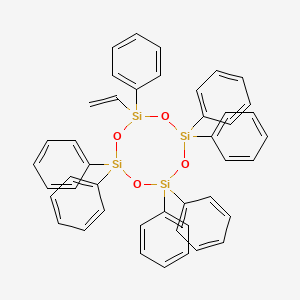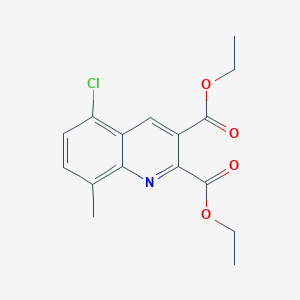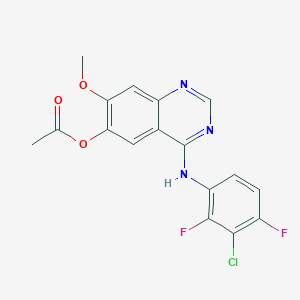![molecular formula C9H4ClF2NO2 B12898104 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound belonging to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal catalysts such as copper or palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, often facilitated by specific catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts .
Comparación Con Compuestos Similares
Benzo[d]oxazole-2-carbonyl chloride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and biological activity.
Uniqueness: The presence of the difluoromethyl group in 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H4ClF2NO2 |
|---|---|
Peso molecular |
231.58 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO2/c10-7(14)9-13-6-4(8(11)12)2-1-3-5(6)15-9/h1-3,8H |
Clave InChI |
DTOQZFLOAMPWPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
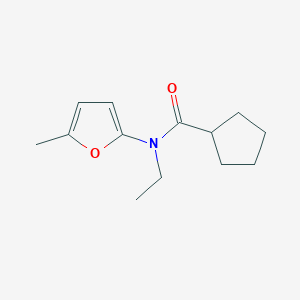
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
